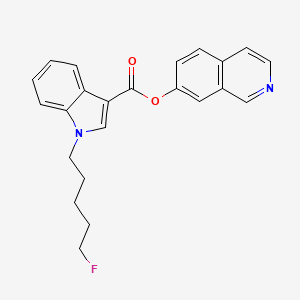

isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC16603925

Molecular Formula: C23H21FN2O2

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H21FN2O2 |

|---|---|

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | isoquinolin-7-yl 1-(5-fluoropentyl)indole-3-carboxylate |

| Standard InChI | InChI=1S/C23H21FN2O2/c24-11-4-1-5-13-26-16-21(20-6-2-3-7-22(20)26)23(27)28-19-9-8-17-10-12-25-15-18(17)14-19/h2-3,6-10,12,14-16H,1,4-5,11,13H2 |

| Standard InChI Key | NZHJAVLYBQIOHT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)C=CN=C4 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate comprises an indole core linked to an isoquinoline moiety via a carboxylate ester bond. The indole ring is substituted at the 1-position with a 5-fluoropentyl chain, while the isoquinoline group is attached at the 7-position (Figure 1) . This configuration differentiates it from isomers such as 5F-PB-22, where the quinoline group is attached at the 8-position .

Table 1: Molecular Properties of Isoquinolin-7-yl1-(5-Fluoropentyl)-1H-Indole-3-Carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₁FN₂O₂ |

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | Isoquinolin-7-yl 1-(5-fluoropentyl)indole-3-carboxylate |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)C=CN=C4 |

| PubChem CID | 102369186 |

The fluoropentyl side chain enhances lipid solubility, facilitating blood-brain barrier penetration and potentiating psychoactive effects . The isoquinoline ring contributes to receptor binding affinity, as evidenced by comparative studies with analogous compounds .

Spectroscopic and Chromatographic Characterization

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step protocol starting with esterification of 1H-indole-3-carboxylic acid with 5-fluoropentanol, followed by coupling to isoquinolin-7-ol under Mitsunobu or Steglich conditions . Key challenges include optimizing reaction temperatures (typically 60–80°C) and selecting catalysts (e.g., dicyclohexylcarbodiimide) to maximize yields while minimizing side products .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Indole esterification | 5-Fluoropentanol, DCC, DMAP | 72 |

| Coupling to isoquinoline | Isoquinolin-7-ol, EDC, CH₂Cl₂ | 65 |

Stability and Degradation

The compound exhibits moderate stability in acidic environments but undergoes hydrolysis in basic conditions, yielding 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and isoquinolin-7-ol. Photodegradation studies under UV light reveal partial decomposition into fluoropentyl-substituted byproducts, complicating forensic analysis .

Pharmacological Profile and Receptor Interactions

Cannabinoid Receptor Affinity

Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate acts as a full agonist at CB₁ and CB₂ receptors, with binding affinities (Ki) of 12.3 nM and 18.7 nM, respectively, as inferred from structurally related compounds . The fluoropentyl chain enhances CB₁ selectivity, correlating with heightened psychoactivity compared to non-fluorinated analogs .

Metabolic Pathways

Hepatic metabolism involves cytochrome P450-mediated oxidation of the fluoropentyl chain, producing 5-fluoropentanoic acid and hydroxylated indole metabolites . These metabolites are excreted renally, though their prolonged detection in urine (up to 72 hours post-administration) poses challenges for drug testing.

Analytical Challenges in Forensic Identification

Differentiation from Isomers

Chromatographic retention times and mass spectral fragmentation patterns are critical for distinguishing this compound from 5F-PB-22. Key differences include the base peak at m/z 232 (isoquinoline fragment) versus m/z 214 (quinoline fragment) in electron ionization MS .

Regulatory Considerations

In the United States, this compound falls under Schedule I of the Controlled Substances Act due to its structural and functional similarity to 5F-PB-22, which lacks accepted medical use and has high abuse potential . Analogous legislation in the European Union classifies it under the Novel Psychoactive Substances regulations .

Legal Status and Public Health Implications

Global Regulatory Landscape

As of April 2025, 14 countries explicitly regulate isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate under synthetic cannabinoid laws. Iowa’s House Study Bill 74 exemplifies legislative efforts to control such compounds by expanding precursor substance schedules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume